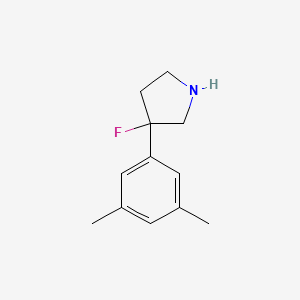

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

3-(3,5-dimethylphenyl)-3-fluoropyrrolidine |

InChI |

InChI=1S/C12H16FN/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,14H,3-4,8H2,1-2H3 |

InChI Key |

ADHGNNOHHQBYPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCNC2)F)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoropyrrolidine and Derivatives

General Strategies for Pyrrolidine (B122466) Ring Construction

The assembly of the pyrrolidine nucleus is a well-trodden path in organic synthesis, with numerous reliable methods at the chemist's disposal. These strategies can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope and stereochemical control.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the pyrrolidine ring. This approach involves the formation of a carbon-nitrogen bond from a linear precursor containing a nitrogen nucleophile and an electrophilic carbon center, or through the activation of C-H bonds. A plausible route to a precursor for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine could involve the synthesis of an appropriately substituted linear amine. For instance, a 4-bromo- or 4-tosyloxy-butylamine derivative bearing the 3,5-dimethylphenyl group could undergo intramolecular nucleophilic substitution to yield the corresponding pyrrolidine.

A notable example of this strategy is the synthesis of 1-Boc-3-fluoro-3-methylpyrrolidine, which involves the cyclization of a bromofluorinated acyclic precursor. researchgate.net In this method, an appropriate alkenyl azide (B81097) undergoes bromofluorination, followed by reduction of the azide to an amine and subsequent base-mediated ring closure to form the 3-fluoropyrrolidine (B48656) ring. researchgate.net This general approach could be adapted for the synthesis of the title compound.

| Reactant | Reagent | Product | Yield (%) | Ref |

| tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate | NaH | tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate | 73 | researchgate.net |

This table presents a representative example of an intramolecular cyclization to form a 3-fluoropyrrolidine derivative.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile is one of the most efficient and stereocontrolled methods for constructing the pyrrolidine ring. rsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the thermal or metal-catalyzed ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone.

For the synthesis of 3-aryl-3-fluoropyrrolidines, a relevant approach would involve the reaction of an azomethine ylide with a 1-fluoro-1-aryl-substituted alkene. A copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with gem-difluorostyrenes has been reported to produce 3,3-difluoropyrrolidines in high yields and excellent stereoselectivities. researchgate.net This methodology highlights the feasibility of using fluorinated styrenes as dipolarophiles in such cycloadditions. A similar strategy employing a 1-(3,5-dimethylphenyl)-1-fluoroethene as the dipolarophile could potentially yield the target compound.

| Azomethine Ylide Precursor | Dipolarophile | Catalyst | Product | Yield (%) | dr | ee (%) | Ref |

| Imino ester 1a | 4-Cl-gem-difluorostyrene 2a | CuPF6/(S)-BINAP | 3,3-difluoropyrrolidine (B39680) 3a | 60 | >20:1 | 60 | researchgate.net |

This table showcases an example of a 1,3-dipolar cycloaddition for the synthesis of a fluorinated pyrrolidine.

C-H Amination Methodologies

Direct C-H amination has emerged as a powerful and atom-economical method for the synthesis of N-heterocycles. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-N bond. Intramolecular C-H amination reactions, often catalyzed by transition metals such as rhodium, copper, or palladium, can provide access to pyrrolidines from linear amine precursors. For example, a copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has been shown to produce pyrrolidines in good yields. This method could be envisioned for the synthesis of a 3-(3,5-dimethylphenyl)pyrrolidine (B3225551) precursor, which could then be subjected to fluorination.

Introduction of Fluorine into Pyrrolidine Systems

The introduction of a fluorine atom onto a pre-formed pyrrolidine ring or during its construction is a key step in the synthesis of the target molecule. Various fluorination methods are available, with electrophilic fluorination being a particularly common and effective strategy.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring, with an electrophilic source of fluorine ("F+"). This approach is widely used to introduce fluorine into a variety of organic molecules.

A range of N-F reagents have been developed for electrophilic fluorination, offering advantages in terms of safety and handling compared to elemental fluorine. Among the most common are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents are crystalline solids that are relatively stable and easy to handle.

The fluorination of a 3-(3,5-dimethylphenyl)pyrrolidine precursor would likely proceed through the formation of an enamine or enolate intermediate, which would then be attacked by the electrophilic fluorine source. For instance, a protected 3-(3,5-dimethylphenyl)pyrrolidin-3-one could be converted to its corresponding silyl (B83357) enol ether, which could then be treated with NFSI or Selectfluor to introduce the fluorine atom at the 3-position. Alternatively, direct fluorination of the pyrrolidine precursor at the benzylic position could be a possibility, although this might be less selective. The conversion of γ-lactams to the corresponding α-fluorinated derivatives using NFSI, followed by reduction, is a known method for producing 3-fluoropyrrolidines. researchgate.net

| Substrate | Fluorinating Reagent | Product | Yield (%) | Ref |

| γ-lactam | NFSI | α-fluoro-γ-lactam | Not specified | researchgate.net |

| Ketone | Selectfluor | α-fluoroketone | Varies | General method |

This table provides examples of electrophilic fluorination using common N-F reagents.

Hypervalent Iodine-Mediated Fluorination

Hypervalent iodine reagents have gained significant attention as mild and effective mediators for fluorination reactions. arkat-usa.org These reagents can be used stoichiometrically or catalytically to achieve the fluorocyclization of unsaturated amines, providing a direct route to 3-fluoropyrrolidines. scilit.comresearchgate.net In a typical reaction, a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), is activated by a fluoride (B91410) source, like hydrogen fluoride-pyridine (HF·Py), to generate a reactive fluoroiodane species in situ. arkat-usa.org This species then activates an alkene moiety within a homoallylic amine, triggering an intramolecular aminofluorination.

The reaction of N-alkenylsulfonamides with a system composed of a hypervalent iodine reagent and a fluoride source leads to the formation of the corresponding 3-fluoropyrrolidine derivatives. nih.gov The mechanism is believed to involve the formation of a bridged iodonium (B1229267) ion intermediate from the alkene, which is then regioselectively attacked by the nitrogen atom of the sulfonamide in an intramolecular fashion. Subsequent nucleophilic attack by a fluoride ion at the C3 position furnishes the desired 3-fluoropyrrolidine.

A key advantage of this methodology is the ability to perform the reaction under catalytic conditions. For instance, an iodoarene can be used in catalytic amounts in the presence of a terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA), to continuously regenerate the active hypervalent iodine species. scilit.com

Table 1: Examples of Hypervalent Iodine-Mediated Intramolecular Aminofluorination

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |

| 1 | N-Tosyl-3-butenylamine | PhI(OAc)₂, HF·Py, CH₂Cl₂, rt, 5 h | N-Tosyl-3-fluoropyrrolidine | 75 |

| 2 | N-Benzoyl-3-butenylamine | PhI(OAc)₂, HF·Py, CH₂Cl₂, rt, 5 h | N-Benzoyl-3-fluoropyrrolidine | 85 |

| 3 | N-Tosyl-3-butenylamine | p-Iodotoluene (cat.), mCPBA, HF·Py, CH₂Cl₂, rt, 12 h | N-Tosyl-3-fluoropyrrolidine | 68 |

Data compiled from analogous reactions in the literature.

Copper-Mediated Fluorination Reactions

Copper-mediated and -catalyzed reactions have become indispensable in modern organic synthesis, including for the formation of carbon-fluorine bonds. rsc.orgrsc.org These methods can be applied to the synthesis of fluorinated heterocycles, including 3-fluoropyrrolidines. While direct copper-catalyzed electrophilic fluorination for the cyclization of unsaturated amines is an area of ongoing research, copper's role in related transformations highlights its potential. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been developed to produce enantioenriched fluoropyrrolidines. nih.gov

In the context of synthesizing 3-aryl-3-fluoropyrrolidines, a plausible copper-mediated approach would involve the cyclization of a suitably functionalized precursor. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the broader scope of copper catalysis in C-F bond formation suggests its applicability. rsc.org Copper-mediated radiofluorination of arylstannanes and arylboronic esters are established methods for introducing fluorine into aromatic rings, which could be adapted for precursors to the target molecule. nih.govmdpi.com

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a classical and widely used strategy for the synthesis of organofluorine compounds. This approach typically involves the displacement of a leaving group by a nucleophilic fluoride source. For the synthesis of 3-fluoropyrrolidines, a common precursor is a 3-hydroxypyrrolidine derivative. The hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by a fluoride ion.

A variety of fluoride sources can be employed, including potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The choice of fluoride source and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and minimizing side reactions like elimination. The use of DMPU/HF has been reported as an effective nucleophilic fluorinating reagent for the synthesis of fluorinated heterocycles. nih.gov

Table 2: Nucleophilic Fluorination of 3-Hydroxypyrrolidine Derivatives

| Entry | Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | N-Boc-3-tosyloxypyrrolidine | TBAF | THF | 60 | N-Boc-3-fluoropyrrolidine | 78 |

| 2 | N-Cbz-3-mesyloxypyrrolidine | CsF | DMF | 100 | N-Cbz-3-fluoropyrrolidine | 65 |

| 3 | N-Benzyl-3-hydroxypyrrolidine | Deoxofluor | CH₂Cl₂ | 0 to rt | N-Benzyl-3-fluoropyrrolidine | 72 |

Data represents typical conditions for analogous transformations.

Ring-Opening Fluorination of Bicyclic Precursors

An innovative approach to the synthesis of functionalized monocyclic compounds is the ring-opening of strained bicyclic precursors. The ring-opening fluorination of bicyclic azaarenes has been developed as a novel method to construct tertiary carbon-fluorine bonds. nih.govsemanticscholar.orgrsc.org This transformation involves the treatment of a bicyclic azaarene, such as a pyrazolo[1,5-a]pyridine, with an electrophilic fluorinating agent like Selectfluor®. The reaction proceeds via an initial electrophilic fluorination of the aromatic ring, followed by a ring-opening of the bicyclic system. nih.gov

This methodology allows for the synthesis of highly substituted pyridines containing a fluorinated tertiary carbon center. While this method does not directly yield a pyrrolidine ring, the principles of ring-opening fluorination could be conceptually applied to specifically designed bicyclic precursors that would unravel to form a 3-fluoropyrrolidine core. The development of such bicyclic systems tailored for this purpose remains a synthetic challenge.

Synthesis of 3-Fluoropyrrolidine Core Structures

The construction of the pyrrolidine ring itself can be integrated with the introduction of the fluorine atom, leading to efficient and convergent synthetic routes.

Synthesis via Intramolecular Aminofluorination of Unsaturated Amines

As discussed in section 2.2.1.2, the intramolecular aminofluorination of unsaturated amines is a direct and powerful method for the simultaneous formation of the pyrrolidine ring and the introduction of the fluorine atom at the 3-position. scilit.com This reaction is particularly well-suited for the synthesis of N-protected 3-fluoropyrrolidines. The starting materials, homoallylic amines, can be readily prepared from simple precursors. For the synthesis of a 3-aryl-3-fluoropyrrolidine, the corresponding aryl-substituted homoallylic amine would be required.

The reaction is typically mediated by a hypervalent iodine(III) reagent in the presence of a fluoride source, leading to a 5-endo-trig cyclization. nih.gov The regioselectivity of the fluorine addition is controlled by the structure of the intermediate and the reaction conditions.

Bromofluorination and Subsequent Cyclization of Alkenyl Azides

A two-step approach involving the bromofluorination of an alkenyl azide followed by cyclization offers another versatile route to the 3-fluoropyrrolidine core. In this method, an appropriate alkenyl azide is first treated with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), and a nucleophilic fluoride source, like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). This results in the regioselective addition of bromine and fluorine across the double bond.

The resulting bromofluoroalkyl azide is then subjected to a reduction of the azide group to an amine. The reduction can be achieved using various methods, such as catalytic hydrogenation or treatment with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). The in situ generated amine then undergoes an intramolecular nucleophilic substitution, displacing the bromide to form the pyrrolidine ring. This intramolecular cyclization is often facilitated by a base. This strategy has been successfully employed for the synthesis of various substituted 3-fluoropyrrolidines.

5-exo-trig Iodocyclisation from Allylic Fluorides

One effective method for the synthesis of 3-fluoropyrrolidines involves the 5-exo-trig iodocyclisation of allylic fluorides that contain a nitrogen nucleophile. This approach provides good stereocontrol, with the allylic fluorine directing the cyclization to yield predominantly the syn-diastereomer. The required allylic fluoride precursors can be synthesized through the electrophilic fluorination of corresponding allylsilanes. This methodology has been successfully applied to N-tosyl-3-fluoropent-4-en-1-amines and amides, resulting in diastereomeric ratios typically ranging from 10:1 to over 20:1.

Copper-Catalyzed Intramolecular C–H Amination of N-Fluoride Amides

Copper-catalyzed intramolecular C-H amination presents another powerful tool for the synthesis of pyrrolidines. Specifically, the use of N-fluoride amides as substrates allows for the formation of the pyrrolidine ring via a C-N bond formation. Mechanistic studies on this transformation using [TpxCuL] complexes (where Tpx is a tris(pyrazolyl)borate ligand) as precatalysts have been conducted. These studies have involved the isolation and characterization of a fluorinated copper(II) complex, which is a pertinent intermediate in the catalytic cycle. This method is notable as it can be applied to the synthesis of both pyrrolidines and piperidines, a distinction from many other C-H amination systems that are often limited to five-membered ring formation.

Photoinduced Nonstabilized Azomethine Ylide Formation and Cycloaddition

Photoinduced methods offer a mild and reproducible pathway to pyrrolidine scaffolds. One such method involves the formation of a nonstabilized azomethine ylide through a photoinduced reaction catalyzed by eosin (B541160) Y under green light irradiation. This transient 1,3-dipole can then be trapped with various dipolarophiles, including fluoroalkenes and fluoroalkylated alkenes, to generate a range of fluorine-containing pyrrolidines. Mechanistic investigations have demonstrated a catalytic redox cycle involving eosin Y, highlighting the efficiency and sustainability of this approach.

Asymmetric 1,3-Dipolar Cycloaddition for Chiral Fluoropyrrolidines

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly effective strategy for the enantioselective synthesis of chiral pyrrolidines. Copper(I)-catalyzed reactions, in particular, have been shown to produce a variety of chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and with excellent stereoselectivities. This methodology is versatile, with a broad substrate scope that includes less active fluorinated styrenes. The resulting chiral fluoropyrrolidines are of significant interest due to the crucial role that fluorine can play in modulating biological activity.

| Catalyst System | Dipolarophile | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos | 1,1-gem-difluorostyrenes | Chiral 3,3-difluoropyrrolidines | up to 96 | >20:1 | up to 97 |

| Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos | 1,1,2-trifluorostyrenes | Chiral 3,3,4-trifluoropyrrolidines | 59-82 | >20:1 | 72-96 |

Regioselective Bromofluorination of Methylenepyrrolidines

Regioselective bromofluorination of exocyclic methylenepyrrolidines provides a direct route to 3-bromo-3-fluoropyrrolidine derivatives. This transformation can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a fluoride source like triethylamine trishydrofluoride (Et₃N·3HF). The resulting bromofluorinated pyrrolidines can then serve as versatile intermediates for further functionalization. A similar strategy involves the bromofluorination of appropriate alkenyl azides, followed by reduction of the azide to an amine and subsequent intramolecular cyclization to afford the 3-fluoropyrrolidine ring.

Incorporation of Aryl Substituents, Specifically 3,5-Dimethylphenyl Groups

The introduction of an aryl substituent, such as the 3,5-dimethylphenyl group, at the C3 position of the pyrrolidine ring is a key step in the synthesis of the target compound. This requires the formation of a carbon-carbon bond between the pyrrolidine core and the aryl moiety.

Strategies for Carbon-Carbon Bond Formation with Aryl Moieties

A common and effective strategy for the formation of a tertiary alcohol, which can then be converted to the corresponding fluoride, is the addition of an organometallic reagent to a ketone. In the context of synthesizing this compound, a plausible approach involves the reaction of an N-protected-3-pyrrolidinone with a 3,5-dimethylphenyl organometallic reagent.

Organometallic Reagents:

Grignard Reagents: 3,5-Dimethylphenylmagnesium bromide is a commercially available Grignard reagent that can be used for this purpose. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Grignard reactions are a well-established method for forming carbon-carbon bonds. researchgate.net

Organolithium Reagents: Alternatively, 3,5-dimethylphenyllithium (B8471337) can be generated in situ from 1-bromo-3,5-dimethylbenzene (B43891) and an alkyllithium reagent such as n-butyllithium.

The addition of either of these organometallic reagents to an N-protected-3-pyrrolidinone would yield the corresponding tertiary alcohol, N-protected-3-(3,5-dimethylphenyl)-3-hydroxypyrrolidine.

Deoxofluorination:

The subsequent conversion of the tertiary alcohol to the tertiary fluoride can be accomplished using a deoxofluorinating agent. Several such reagents are available:

Diethylaminosulfur Trifluoride (DAST): A widely used reagent for converting alcohols to alkyl fluorides. researchgate.net

Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride): A more thermally stable alternative to DAST, often providing better yields and fewer side products. researchgate.netnih.govenamine.netsci-hub.se

This two-step sequence—organometallic addition followed by deoxofluorination—represents a robust and versatile strategy for accessing 3-aryl-3-fluoropyrrolidine derivatives.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Grignard/Organolithium Addition | N-protected-3-pyrrolidinone, 3,5-Dimethylphenylmagnesium bromide or 3,5-Dimethylphenyllithium | N-protected-3-(3,5-dimethylphenyl)-3-hydroxypyrrolidine |

| 2 | Deoxofluorination | DAST or Deoxo-Fluor® | N-protected-3-(3,5-dimethylphenyl)-3-fluoropyrrolidine |

| 3 | Deprotection | Appropriate conditions based on the N-protecting group | This compound |

Challenges and Selectivity in Introducing Bulky Aromatic Groups

The synthesis of 3-aryl-3-fluoropyrrolidines, particularly those with sterically demanding substituents like the 3,5-dimethylphenyl group, presents a unique set of challenges. These challenges primarily revolve around controlling reactivity and stereoselectivity at a congested quaternary carbon center.

Steric Hindrance: The primary obstacle in the synthesis of this compound is the significant steric bulk of the 3,5-dimethylphenyl group. This steric impediment can drastically lower reaction rates and yields by hindering the approach of reagents to the reaction center. This is true for key steps such as the introduction of the aryl group onto the pyrrolidine scaffold or the subsequent fluorination of a 3-aryl intermediate.

Controlling Stereoselectivity: The creation of the C3-quaternary stereocenter requires precise control over the spatial arrangement of the four different substituents. The development of enantioselective cycloaddition reactions has become a critical area of study to address this. acs.orgnih.gov The use of chiral metal–ligand complexes, for instance, has emerged as a viable option for controlling enantioselectivity in the 1,3-dipolar cycloaddition of azomethine ylides, a key method for pyrrolidine synthesis. nih.gov The choice of ligand can be crucial in dictating the facial selectivity of the cycloaddition, thereby determining the final stereochemistry of the product. researchgate.net

For instance, in silver(I)-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with substituted alkenes, the ligand has been shown to control whether the endo or exo product is formed, often with high diastereoselectivity and enantioselectivity. This level of control is essential when constructing densely functionalized pyrrolidine rings.

| Catalyst/Ligand System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| AgOAc / (R)-DM-SEGPHOS | Methyl 2-phenylacrylate | >95:5 | 94% | nih.gov |

| Cu(CH₃CN)₄PF₆ / (S)-BINAP | (E)-1,2-diphenylethene | >20:1 | 96% | acs.org |

| AgOAc / (t)Bu-Phosferrox | 3-methyl-4-nitro-5-styrylisoxazole | >20:1 (endo) | 99% | researchgate.net |

| AgOAc / Phosphoramidite L1 | 3-methyl-4-nitro-5-styrylisoxazole | 1:15 (exo) | 94% | researchgate.net |

Reaction Sequence and Fluorination Method: The order of operations—installing the aryl group versus the fluorine atom—is a critical strategic decision.

Arylation then Fluorination: One pathway involves the synthesis of a 3-(3,5-dimethylphenyl)pyrrolidine precursor, followed by fluorination. Electrophilic fluorination of an enamine or enolate derived from a 3-aryl-pyrrolidinone is a possible route. However, the bulky aryl group would sterically shield one face of the molecule, potentially leading to poor reactivity or low diastereoselectivity. researchgate.net

Fluorination then Arylation: An alternative is to introduce the aryl group onto a pre-fluorinated scaffold. This could involve the reaction of a 3-fluoropyrrolidinone with an organometallic reagent like (3,5-dimethylphenyl)lithium.

Concomitant Introduction: Convergent methods like 1,3-dipolar cycloaddition can potentially form the ring and set the stereochemistry of both the aryl and a precursor group for fluorination in a single step. acs.org

Another significant challenge is the method of fluorination itself. Deoxofluorination of a tertiary alcohol (e.g., 3-hydroxy-3-(3,5-dimethylphenyl)pyrrolidine) with reagents like diethylaminosulfur trifluoride (DAST) is a common strategy. researchgate.net However, these reactions can be complicated by rearrangement side reactions, and controlling the stereochemical outcome (retention vs. inversion) can be difficult. nih.gov

Precursor Design for Aryl-Substituted Fluoropyrrolidines

The rational design of precursor molecules is fundamental to overcoming the challenges mentioned above. Synthetic strategies can be broadly categorized into those that build the pyrrolidine ring from acyclic precursors and those that modify an existing cyclic system.

Acyclic Precursors for Ring Construction: This "bottom-up" approach offers high flexibility and is often preferred for constructing complex pyrrolidines.

1,3-Dipolar Cycloaddition: This is one of the most powerful methods for pyrrolidine synthesis. acs.orgnih.gov The strategy involves the reaction of an azomethine ylide with a dipolarophile (an alkene).

Azomethine Ylide Precursor: Typically an imino ester, such as methyl N-benzylideneglycinate, which generates the ylide in situ upon treatment with a base or a metal catalyst. frontiersin.org

Dipolarophile Precursor: For the synthesis of this compound, the ideal dipolarophile would be a fluorinated styrene (B11656) derivative, such as 1-(1-fluoroethenyl)-3,5-dimethylbenzene. The design of these fluorinated alkenes is a synthetic challenge in itself. researchgate.net The reaction assembles the pyrrolidine ring and can set up to four stereocenters in a single, highly stereocontrolled step, guided by the chiral catalyst. nih.gov

Intramolecular Cyclization: This strategy involves synthesizing a linear molecule that contains all the necessary atoms, which is then induced to cyclize. For example, a precursor such as tert-butyl (4-bromo-3-fluoro-3-(3,5-dimethylphenyl)butyl)carbamate could be designed. researchgate.net Treatment of this precursor with a base (e.g., sodium hydride) would induce an intramolecular S(_N)2 reaction, where the nitrogen attacks the carbon bearing the bromine, forming the N-Boc protected pyrrolidine ring. researchgate.net This approach hinges on the successful synthesis of the complex acyclic precursor.

Modification of Cyclic Precursors: This approach begins with a pre-formed heterocyclic ring which is then functionalized.

From 3-Pyrrolidinones: A common cyclic precursor is an N-protected 3-pyrrolidinone. The synthesis could proceed via:

Addition of a (3,5-dimethylphenyl)organometallic reagent (e.g., Grignard or organolithium) to the ketone, yielding a tertiary alcohol.

Deoxofluorination of the resulting 3-hydroxy-3-(3,5-dimethylphenyl)pyrrolidine using a reagent like DAST or Deoxo-Fluor®. researchgate.net

| Precursor Type | Key Reaction | Advantages | Key Challenges |

| Acyclic (Imino ester + Styrene) | 1,3-Dipolar Cycloaddition | High convergence; potential for excellent stereocontrol with chiral catalysts. acs.org | Synthesis of specific dipolarophile; control of regioselectivity. |

| Acyclic (Functionalized Butylamine) | Intramolecular S(_N)2 Cyclization | Well-defined pathway for ring closure. | Multi-step synthesis of the linear precursor. researchgate.net |

| Cyclic (3-Pyrrolidinone) | Organometallic Addition & Deoxofluorination | Readily available starting materials. | Harsh conditions for deoxofluorination; potential side reactions. nih.gov |

| Cyclic (3-Aryl-pyrrolidine) | Electrophilic Fluorination | Direct C-F bond formation. | Steric hindrance from the aryl group affecting facial selectivity. |

The design of precursors for aryl-substituted fluoropyrrolidines must therefore be a careful balance of synthetic accessibility and the ability to control the challenging stereochemical and steric factors inherent in the target molecule.

Mechanistic Investigations of Fluorination and Cyclization Pathways

Mechanistic Insights into Electrophilic Fluorination

Electrophilic fluorination is a primary method for introducing fluorine into organic molecules by reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), are widely used due to their stability, safety, and effectiveness. wikipedia.orgkoreascience.kr

The precise mechanism of C–F bond formation via electrophilic fluorination has been a subject of considerable investigation, with two primary pathways proposed: a single-electron transfer (SET) process and a direct two-electron SN2-type pathway. koreascience.krresearchgate.net

SN2 vs. SET Mechanisms: The mechanism often depends on the nature of the nucleophile and the reaction conditions. The SN2 pathway involves a nucleophilic attack of a carbon center on the electrophilic fluorine atom, proceeding through a transition state where the C-F bond is forming as the N-F bond breaks. koreascience.krrsc.org In contrast, the SET mechanism involves the transfer of a single electron from the nucleophile to the N-F reagent, generating a radical cation and a fluorine-containing radical intermediate, which then combine to form the C-F bond. koreascience.krrsc.org Evidence for the SN2 pathway includes observations where different carbanionic nucleophiles (e.g., Grignard reagents and organolithiums) give similar product yields, which is inconsistent with their differing tendencies to undergo SET. wikipedia.org Conversely, in some reactions, the formation of radical intermediates has been suggested. researchgate.net However, studies using radical probes have often failed to detect radical-derived products, lending support to a non-SET mechanism in those specific cases. nih.gov

High-Valent Intermediates: In transition-metal-catalyzed fluorinations, high-valent organometallic intermediates play a crucial role. For instance, palladium-catalyzed reactions are proposed to proceed through reactive Pd(IV) intermediates. thieme-connect.de Sanford reported the isolation of an arylpalladium(IV) trifluoride complex by reacting an arylpalladium(II) complex with xenon difluoride (XeF2). nih.gov These high-valent species are typically unstable, which facilitates the challenging C–F bond-forming reductive elimination step. thieme-connect.denih.gov Similarly, the mechanism for electrophilic fluorination using a Pd(IV) complex as the fluorinating agent involves the initial capture of a fluoride (B91410) ion to form a Pd(IV)-F intermediate, which then transfers the fluorine to a nucleophile. nih.gov

The transition state for C-F bond formation is highly energetic, partly due to the high electronegativity of fluorine. In nucleophilic aromatic substitution, for example, the formation of a high-energy Meisenheimer intermediate, where aromaticity is lost, creates a significant energy barrier. youtube.com Computational studies have been employed to better understand these transition states and the potential for concerted fluoride delivery mechanisms. youtube.com

Catalysts and additives are crucial for controlling the efficiency, regioselectivity, and stereoselectivity of electrophilic fluorination.

Lewis Acid Catalysis: Lewis acids can accelerate fluorination by coordinating to the substrate, thereby enhancing its nucleophilicity. In the fluorination of β-ketoesters, a titanium-based Lewis acid catalyst, Ti(TADDOLato), was shown to catalyze the enolization process, facilitating the subsequent reaction with Selectfluor to achieve high yields and enantioselectivity. acs.org

Transition Metal Catalysis: Transition metals like palladium, copper, and silver are used to catalyze the fluorination of C-H and C-M bonds. thieme-connect.denih.gov Palladium(II) acetate, for instance, effectively catalyzes the directed fluorination of C-H bonds in arylpyridine substrates. thieme-connect.de Silver salts can mediate the fluorination of arylboronic acids and have been used to achieve regioselective fluorination of pyridines and diazines. researchgate.net In these systems, the metal catalyst activates the substrate and facilitates the final C–F bond formation, often through a high-valent intermediate. thieme-connect.de

Table 1: Effect of Catalysts and Additives on Electrophilic Fluorination

Reaction Mechanisms of Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring is a fundamental step in the synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine. Various mechanistic pathways can be employed to achieve this cyclization.

Copper-catalyzed reactions are powerful methods for forming nitrogen heterocycles like pyrrolidines. These reactions often involve oxidative cyclization where the copper catalyst cycles through different oxidation states.

A plausible mechanism for the copper(II)-promoted intramolecular carboamination of an alkenyl sulfonamide begins with the formation of a copper(II)-amide complex. nih.govnih.gov This is followed by an intramolecular syn-aminocupration of the double bond to form a five-membered ring intermediate with a C-Cu bond. nih.gov This organocopper intermediate can then undergo homolytic cleavage of the C-Cu bond to generate a primary carbon radical and a Cu(I) species. nih.govnih.gov This radical can then add to an aromatic ring, and subsequent oxidation and proton loss yield the final cyclized product, regenerating the Cu(II) catalyst to complete the redox cycle. nih.gov In some cases, the C3a radical intermediate can be oxidized by a Cu(II) species to a C3a cation, which then reacts with a nucleophile. nih.gov

Proposed Catalytic Cycle for Copper-Mediated Alkoxycyclization:

Ligand Exchange: A Cu(II) species reacts with the tryptamine (B22526) substrate to form a chelation intermediate. nih.gov

Intramolecular Cyclization: The nitrogen atom adds to the alkene, forming a C3a Cu(II) pyrrolidinoindoline intermediate. nih.gov

Homolytic Cleavage: The carbon-Cu(II) bond breaks, generating a Cu(I) species and a C3a radical intermediate. nih.gov

Oxidation & Nucleophilic Attack: The C3a radical is oxidized by another Cu(II) species to a cation, which is then attacked by an alcohol nucleophile. nih.gov

Re-oxidation: The Cu(I) species is re-oxidized (e.g., by O2) to Cu(II), allowing the cycle to continue. nih.gov

The [3+2] dipolar cycloaddition of azomethine ylides is a highly effective and atom-economical method for constructing the pyrrolidine ring with control over multiple stereocenters. nih.govacs.org Azomethine ylides are 1,3-dipoles that can be generated through various methods, including the thermal ring-opening of aziridines or, more commonly, from the reaction of an α-amino acid with an aldehyde or ketone. acs.orgnih.gov

The general mechanism involves the in-situ generation of the azomethine ylide, which then reacts with a dipolarophile (e.g., an electron-deficient alkene) to form the five-membered pyrrolidine ring. nih.gov For example, the condensation of an α-amino ester with an aldehyde generates an iminium ion, which upon deprotonation by a mild base, forms the azomethine ylide. tandfonline.com This ylide then undergoes a cycloaddition reaction with an alkene. tandfonline.com

More advanced methods involve the reductive generation of azomethine ylides from tertiary amides or lactams using catalysts like Vaska's complex ([IrCl(CO)(PPh3)2]) and a silane (B1218182) reductant. nih.govacs.org This approach allows for the formation of a broad range of stabilized and unstabilized ylides under mild conditions, which can then participate in inter- and intramolecular cycloadditions to create structurally complex pyrrolidines. nih.govacs.org A photo-promoted ring contraction of pyridines with silylborane has also been shown to proceed via a vinylazomethine ylide intermediate to afford pyrrolidine derivatives. osaka-u.ac.jpbohrium.com

Table 2: Generation and Reaction of Azomethine Ylides for Pyrrolidine Synthesis

Halocyclization reactions, particularly iodocyclization, provide another route to substituted pyrrolidines. These reactions involve the attack of a nitrogen nucleophile onto an alkene that has been activated by an electrophilic iodine source (e.g., I2). The stereochemical outcome of these reactions can be controlled through various strategies.

Recent work has demonstrated that the stereoselectivity of iodocyclization can be divergently controlled by the use of specific additives, even when using the same chiral catalyst. nih.gov In the synthesis of nucleoside analogues, which involves the formation of a heterocyclic ring fused to a sugar moiety, an additive-controlled stereodivergent iodocyclization was developed. nih.gov Using a chiral phosphine (B1218219) catalyst, the reaction of an N-alkenyl pyrimidine (B1678525) with an iodine source could be directed to form either the β-nucleoside or the α-nucleoside with high selectivity. The addition of sodium iodide (NaI) favored the formation of the β-isomer, while triphenylphosphine (B44618) sulfide (B99878) (PPh3S) promoted the formation of the α-isomer. nih.gov This remarkable control suggests that the additives modify the active catalytic species or the transition state of the cyclization, thereby dictating the facial selectivity of the ring closure. Such principles of additive-based stereocontrol could potentially be applied to the synthesis of chiral pyrrolidines.

Mechanistic Studies of Aromatic C-H Bond Activation in Fluorinated Systems

The direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a significant advancement in chemical synthesis, offering a more atom-economical and efficient route to complex molecules by avoiding pre-functionalization steps. researchgate.net In the context of fluorinated aromatic compounds, transition-metal-catalyzed C-H activation has become a pivotal area of research. nih.govbeilstein-journals.org Mechanistic investigations are crucial for understanding the reactivity and selectivity of these transformations, particularly how fluorine substituents and directing groups influence the reaction pathways. acs.orgnih.gov The reactivity of C-H bonds situated ortho to a fluorine substituent in fluoroarenes is notably enhanced when interacting with metal centers, compared to meta and para positions. acs.orgnih.govworktribe.com This enhanced reactivity provides a powerful tool for developing novel and selective methodologies for synthesizing valuable polyfluoroarene-containing organic compounds. worktribe.com

Cyclomanganation Studies and Ortho-Fluorine Effects

Cyclomanganation is a subset of cyclometalation reactions where a manganese center coordinates with a directing group within a substrate and subsequently activates a nearby C-H bond, forming a stable cyclic intermediate known as a manganacycle. This process is instrumental in achieving regioselective functionalization.

A significant factor governing the thermodynamics and kinetics of such C-H activation processes in fluorinated systems is the ortho-fluorine effect . Research has demonstrated that the presence of a fluorine atom ortho to the C-H bond being activated has a profound stabilizing effect on the resulting metal-carbon (M-C) bond. researchgate.net This stabilization arises from the high electronegativity of the fluorine atom, which strengthens the M-C bond.

| Aryl Group in Complex | Number of Ortho-Fluorines | Relative Barrier to Reductive Elimination (kcal/mol) | Implication |

|---|---|---|---|

| Aryl with No Ortho-Fluorine | 0 | Baseline | Lower stability of M-C bond |

| Aryl with One Ortho-Fluorine | 1 | Baseline + ~5 kcal/mol | Significantly stabilized M-C bond |

| Aryl with Two Ortho-Fluorines | 2 | Baseline + >5 kcal/mol | Highly stabilized M-C bond, C-H activation is more favorable |

This ortho-fluorine effect is a critical consideration in designing C-H activation strategies. While the target compound, this compound, does not possess a fluorine on the aromatic ring, this principle is paramount for understanding the reactivity of fluorinated aromatic systems in general and guides substrate design for efficient C-H functionalization.

Impact of Amine Directing Groups on Regioselectivity

Achieving regioselectivity—the ability to functionalize a specific C-H bond among many similar ones—is a central challenge in synthesis. nih.gov The use of directing groups, which coordinate to the metal catalyst and position it near a specific C-H bond, is a highly effective strategy to control the site of reaction. nih.govmdpi.com

In a molecule such as this compound, the nitrogen atom of the pyrrolidine ring serves as a potent directing group. researchgate.netnih.gov As a Lewis basic site, the amine can coordinate to a transition metal center (e.g., manganese, palladium, rhodium). This coordination event tethers the metal catalyst in close proximity to the aromatic ring. The geometric constraints of the newly formed complex then favor the activation of a C-H bond at a specific position to form a thermodynamically stable five- or six-membered metallacycle.

For this compound, coordination of a metal catalyst to the pyrrolidine nitrogen would direct C-H activation exclusively to the ortho-positions of the dimethylphenyl ring (C2 or C6). This occurs because the resulting metallacycle is a stable, five-membered ring structure, which is kinetically and thermodynamically favored over activation at the more distant meta- or para-positions. The directing group strategy has proven pivotal for the advancement of transition metal-catalyzed C-H functionalization. nih.gov

| Directing Group | Substrate | Favored Position of C-H Activation | Reason for Selectivity |

|---|---|---|---|

| Pyrrolidine | 3-Aryl-pyrrolidine | Ortho-position of aryl group | Formation of a stable 5-membered metallacycle |

| Pyridine | 2-Aryl-pyridine | Ortho-position of aryl group | Formation of a stable 5-membered metallacycle |

| Amide | Benzamide | Ortho-position of benzoyl group | Formation of a stable 5-membered metallacycle |

The combination of a directing group with the electronic effects of substituents on the aromatic ring provides a robust framework for predicting and controlling the outcomes of C-H activation reactions, enabling the precise synthesis of complex functionalized molecules.

Stereochemical Control and Chiral Synthesis of 3 Fluoropyrrolidines

Principles of Asymmetric Induction in Fluoropyrrolidine Synthesis

Asymmetric induction is the process by which a chiral element influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over the other. wikipedia.org In the synthesis of 3-fluoropyrrolidines, this principle is fundamental to obtaining enantiomerically pure or enriched products. The induction can be controlled by a chiral feature already present in the substrate, or by an external chiral reagent, catalyst, or solvent. wikipedia.orgyoutube.com

The effectiveness of asymmetric induction relies on the creation of diastereomeric transition states that have different energy levels. The larger the energy difference between these transition states, the higher the stereoselectivity of the reaction. youtube.com Three primary strategies are employed to achieve this:

Substrate Control: A pre-existing stereocenter in the starting material directs the stereochemical outcome of the reaction. This is often seen in syntheses that begin with materials from the "chiral pool," such as amino acids or carbohydrates. wikipedia.orgdu.ac.in

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily attached to an achiral substrate. This auxiliary directs the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is removed, yielding the desired chiral product. wikipedia.orgsigmaaldrich.com

Catalyst or Reagent Control: A chiral catalyst or reagent creates a chiral environment around the substrate, guiding the reaction to favor one stereoisomer. This is often the most efficient method as only a small amount of the chiral catalyst is needed. wikipedia.org

For the synthesis of 3-aryl-3-fluoropyrrolidines, external asymmetric induction using chiral catalysts has proven to be a particularly powerful and versatile approach. nih.gov

Enantioselective Approaches for 3-Fluoropyrrolidine (B48656) Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful methods have been developed for the synthesis of chiral 3-fluoropyrrolidine derivatives.

Chiral Catalysis in 1,3-Dipolar Cycloadditions

One of the most effective methods for constructing the pyrrolidine (B122466) ring with high stereocontrol is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. nih.govacs.org This reaction can generate multiple stereocenters in a single step with high efficiency. nih.gov For the synthesis of 3-aryl-3-fluoropyrrolidines, a copper(I) catalyst combined with a chiral phosphine (B1218219) ligand is often employed to react an azomethine ylide with a fluorinated styrene (B11656) derivative. nih.gov

The chiral ligand coordinates to the copper metal center, creating a chiral pocket that directs the approach of the reactants. This leads to the preferential formation of one enantiomer of the resulting fluoropyrrolidine. The choice of the chiral ligand is critical for achieving high enantioselectivity (measured as enantiomeric excess, or ee). Research has shown that ligands such as (S)-DTBM-SEGPHOS can provide excellent results in these transformations. nih.gov

The table below illustrates the effect of different chiral ligands on the enantioselectivity of a model Cu(I)-catalyzed 1,3-dipolar cycloaddition for the synthesis of a fluoropyrrolidine derivative.

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-BINAP | 61 | 28 |

| 2 | (S)-SEGPHOS | 45 | 35 |

| 3 | (S)-DTBM-SEGPHOS | 48 | 96 |

| 4 | (R)-Ph-BINEPINE | 55 | 75 |

| Data derived from studies on analogous fluoropyrrolidine syntheses. nih.gov |

This methodology is highly adaptable for the synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine by using the appropriately substituted fluorinated styrene as the starting material.

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy involves three main steps: covalent attachment of the auxiliary to the achiral substrate, diastereoselective reaction controlled by the auxiliary, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. du.ac.inwikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov For instance, an achiral carboxylic acid can be converted into an amide using a chiral amine like pseudoephenamine. nih.gov The steric bulk of the auxiliary then blocks one face of the molecule, forcing an incoming reagent (e.g., during an alkylation reaction) to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the chiral carboxylic acid. nih.gov

While less common than catalytic methods for this specific class of compounds, this strategy could be envisioned for the synthesis of precursors to 3-fluoropyrrolidines, where the stereochemistry is established before the cyclization or fluorination step. The primary advantage of this method is the high level of stereocontrol, which is often predictable. numberanalytics.com

Diastereoselective Synthesis and Control

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative configuration of these stereocenters.

Syn-Stereocontrol in Cyclization Reactions

In the context of pyrrolidine synthesis, controlling the relative stereochemistry of substituents at different positions on the ring is crucial. For example, in a 2,3-disubstituted pyrrolidine, the substituents can be on the same side of the ring (syn) or on opposite sides (anti).

One strategy to achieve syn-stereocontrol involves intramolecular cyclization reactions where the transition state geometry is constrained. For example, the cyclization of an acyclic precursor containing both the nitrogen and the fluorinated carbon chain can be directed by steric or electronic effects to favor the formation of the syn diastereomer. researchgate.netresearchgate.net A synthetic route involving the bromofluorination of an alkenyl azide (B81097), followed by reduction and subsequent base-mediated cyclization, has been developed to produce 3-fluoropyrrolidines. researchgate.net The stereochemistry of the final product is influenced by the stereocenters established during the bromofluorination step and the subsequent SN2 cyclization mechanism.

Factors Influencing Diastereomeric Ratios

The ratio of diastereomers (dr) produced in a reaction is highly sensitive to a variety of factors. By carefully tuning these parameters, chemists can maximize the formation of the desired diastereomer.

Key factors include:

Catalyst and Ligand: In metal-catalyzed reactions like the 1,3-dipolar cycloadditions mentioned earlier, the structure of the chiral ligand has a profound impact on both enantioselectivity and diastereoselectivity. nih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the energy of the diastereomeric transition states, thereby altering the diastereomeric ratio.

Temperature: Lowering the reaction temperature often increases selectivity, as it magnifies the small energy differences between the competing reaction pathways.

Substrate Structure: The steric bulk and electronic properties of the substituents on the reacting molecules play a critical role. For example, in the synthesis of 3-aryl-3-fluoropyrrolidines, the nature of the aryl group on the fluorinated styrene and the ester group on the azomethine ylide can affect the dr. nih.gov

Research on the synthesis of fluorinated pyrrolidines via Cu(I)-catalyzed cycloadditions has demonstrated the ability to achieve excellent diastereoselectivity, often with diastereomeric ratios exceeding 20:1, effectively yielding a single diastereomer. nih.govbohrium.com

The table below shows how the structure of the reactants can influence the yield and diastereomeric ratio in the synthesis of various 3,3-difluoropyrrolidine (B39680) analogs.

| Entry | Aryl Group on Styrene | Ester Group on Ylide | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | Methyl | 85 | >20:1 |

| 2 | 4-Chlorophenyl | Methyl | 91 | >20:1 |

| 3 | 4-Methylphenyl | Methyl | 88 | >20:1 |

| 4 | Phenyl | tert-Butyl | 96 | >20:1 |

| Data derived from studies on analogous difluoropyrrolidine syntheses, illustrating the high diastereoselectivity achievable. nih.gov |

Through the careful application of these principles of stereochemical control, complex molecules such as this compound can be synthesized with high purity, providing access to novel compounds for further investigation.

Resolution Techniques for Enantiomeric Enrichment

Resolution is a crucial process in stereochemistry for separating a racemic mixture into its individual enantiomers. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral influence. Several techniques have been successfully employed for the enantiomeric enrichment of chiral compounds, and these can be applied to 3-aryl-3-fluoropyrrolidines such as this compound.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base to remove the chiral resolving agent. The efficiency of this method is dependent on the choice of the resolving agent and the crystallization solvent.

Another powerful technique for enantiomeric separation is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability in resolving a variety of chiral compounds, including those containing aromatic rings. For instance, columns with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector have been successfully used for the enantioselective HPLC analysis of various chiral molecules. semanticscholar.orgmdpi.com The choice of mobile phase and other chromatographic conditions are critical for achieving optimal separation.

Enzymatic kinetic resolution is a further strategy for obtaining enantiomerically enriched compounds. This method utilizes the stereoselectivity of enzymes, which often catalyze a reaction on one enantiomer of a racemic substrate at a much faster rate than the other. Lipases are a common class of enzymes used for the resolution of racemic alcohols and amines through stereoselective acylation or hydrolysis. researchgate.netnih.gov For a racemic amine like this compound, an enzymatic acylation could potentially be employed to selectively acylate one enantiomer, which could then be separated from the unreacted enantiomer. The success of this method depends on finding an enzyme with high enantioselectivity for the specific substrate.

The table below summarizes these key resolution techniques and their general applicability.

| Resolution Technique | Principle | Key Considerations |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility. | Choice of resolving agent and solvent system is crucial for efficient separation. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Selection of the appropriate chiral column and mobile phase is critical for resolution. |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation of one enantiomer, allowing for separation from the unreacted enantiomer. | Requires an enzyme with high activity and enantioselectivity for the target substrate. |

Impact of Fluorine Substitution on Pyrrolidine Ring Conformations

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations, typically described as envelope or twist forms, to relieve torsional strain. researchgate.net The substitution of a fluorine atom at the C3 position introduces significant conformational biases. beilstein-journals.org

In a puckered pyrrolidine ring, substituents can occupy two primary positions: pseudoaxial (projecting roughly parallel to the principal axis of the ring) and pseudoequatorial (projecting roughly outwards from the ring's equator). researchgate.net The fluorine atom at the C3 position, along with the N-H group, can exist in these orientations. The relative stability of these conformers is dictated by stereoelectronic interactions. beilstein-journals.org

The puckering of the pyrrolidine ring is often described in terms of "Cγ-endo" and "Cγ-exo" conformations, which correspond to the C3 atom being displaced towards (endo) or away from (exo) the C2- and C5-substituents (in proline derivatives, this would be the carboxyl group). These puckers directly influence whether the fluorine substituent adopts a pseudoaxial or pseudoequatorial position. Studies on various 3-fluoropyrrolidines demonstrate that stereoelectronic effects, rather than simple steric hindrance, are the dominant factors in determining this preference. nih.govresearchgate.net

With respect to the relationship between the fluorine atom at C3 and the hydrogen atom on the ring's nitrogen (N-H), two isomers are possible: cis and trans. researchgate.netnih.gov In the cis-isomer, both the fluorine and the N-H hydrogen point to the same face of the ring, while in the trans-isomer, they point to opposite faces.

Research indicates that strong intramolecular interactions often favor the cis-isomer of 3-fluoropyrrolidine. nih.gov When the nitrogen atom is protonated to form a pyrrolidinium (B1226570) cation, the cis conformation becomes highly favored in both the gas phase and in solution. This preference is attributed to a stabilizing electrostatic gauche effect, where an attractive interaction occurs between the positively charged amino group (NH₂⁺) and the partially negative fluorine atom (Fδ⁻). beilstein-journals.orgnih.gov

Stereoelectronic Fluorine Gauche Effect

The gauche effect is a well-established stereoelectronic phenomenon where, contrary to steric predictions, a conformation with adjacent electronegative substituents oriented at a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°). wikipedia.org This effect is particularly prominent in molecules containing the F-C-C-X fragment, where X is an electron-withdrawing group like nitrogen. beilstein-journals.orgnih.gov

The stability of the gauche conformer is primarily explained by hyperconjugation. wikipedia.org This involves a stabilizing donation of electron density from a C-H bonding orbital (σ) into the adjacent, low-lying C-F anti-bonding orbital (σ*). This orbital overlap is maximized in a gauche arrangement. wikipedia.org

The fluorine gauche effect significantly influences the conformational equilibrium of 3-fluoropyrrolidines. Both solid-state (single-crystal X-ray analysis) and solution-phase (NMR spectroscopy) studies have been employed to probe these conformations. nih.govresearchgate.net

In the Solid State: X-ray crystallography provides a precise snapshot of the molecule's conformation in its crystalline form. Studies on 3-fluoropyrrolidine derivatives have confirmed the presence of conformations stabilized by the gauche effect. nih.gov

In Solution: NMR spectroscopy, particularly through the analysis of vicinal ³J(H,H) and ³J(F,H) coupling constants and Nuclear Overhauser Effect (NOE) data, allows for the characterization of the conformational landscape in solution. nih.govresearchgate.net These studies have demonstrated that the gauche effect leads to a stabilization of Cγ-exo conformations in many 3-fluoropyrrolidines. However, it has also been shown that this bias can be diminished by competing steric interactions, leading to an increased population of the Cγ-endo conformer, particularly at lower temperatures. nih.gov

| Analytical Method | Key Findings for 3-Fluoropyrrolidine Systems |

| X-Ray Crystallography | Confirms solid-state structures where the F-C-C-N fragment adopts a gauche orientation, influencing the overall ring pucker. |

| NMR Spectroscopy | Reveals a dynamic equilibrium in solution, often biased towards the Cγ-exo pucker due to the stabilizing fluorine gauche effect. The population of conformers can be influenced by solvent and temperature. |

Interplay with Anomeric Effects

In fluorinated heterocycles, the fluorine gauche effect often coexists and interacts with another powerful stereoelectronic force: the anomeric effect. A quantum-chemical analysis of difluorinated pyrrolidines shows that while the anomeric effect often plays a primary role in determining stability, the gauche effect contributes as a secondary, yet significant, factor. beilstein-journals.orgbeilstein-journals.org The final conformational outcome is a balance between these stabilizing electronic interactions and destabilizing steric and electrostatic repulsions. beilstein-journals.org

Generalized Anomeric Effects in Fluorinated Heterocycles

The anomeric effect traditionally describes the preference for an axial orientation of an electronegative substituent at the carbon adjacent to a heteroatom in a six-membered ring (e.g., a pyranose sugar). wikipedia.org This concept has been expanded to a "generalized anomeric effect" applicable to a wider range of systems, including five-membered heterocycles like pyrrolidine. beilstein-journals.orgbeilstein-journals.org

An in-depth analysis of the conformational landscape and stereoelectronic interactions of this compound is presented. This article explores the nuanced interplay of electron delocalization, energetic modulation by the fluorine substituent, and the computational and spectroscopic methodologies used to characterize its conformational equilibria.

Reactivity and Chemical Transformations of 3 3,5 Dimethylphenyl 3 Fluoropyrrolidine Scaffolds

Functional Group Interconversions on the Pyrrolidine (B122466) Ring

The pyrrolidine ring, particularly its secondary amine, is a primary site for chemical modification. These transformations are crucial for modulating the physicochemical properties of the molecule, such as basicity, polarity, and ability to engage in hydrogen bonding.

A common and vital transformation is the protection of the pyrrolidine nitrogen, which is often necessary to prevent unwanted side reactions during the functionalization of other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

Once protected, the pyrrolidine ring can undergo further modifications. For instance, palladium-catalyzed C–H arylation at the C-3 position of N-protected proline derivatives has been demonstrated, affording cis-2,3-disubstituted pyrrolidines. acs.org While this specific reaction is on a proline scaffold, it highlights the potential for direct functionalization of C-H bonds within the pyrrolidine ring system under catalytic conditions. Such methodologies could potentially be adapted to the 3-aryl-3-fluoropyrrolidine scaffold to introduce additional diversity.

Subsequent deprotection of the nitrogen atom reveals the secondary amine, which can then be subjected to a variety of functional group interconversions, including N-alkylation, N-arylation, and N-acylation, to yield a diverse library of derivatives.

Transformations of the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl group offers additional sites for chemical modification, primarily through electrophilic aromatic substitution on the ring or oxidation of the benzylic methyl groups.

Electrophilic Aromatic Substitution: The aromatic ring of the 3,5-dimethylphenyl moiety is activated towards electrophilic aromatic substitution by the two methyl groups, which are ortho, para-directing. The pyrrolidinyl substituent also influences the regioselectivity of these reactions. Classical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are anticipated to occur primarily at the positions ortho and para to the methyl groups (C2, C4, and C6 positions of the phenyl ring). acs.orgnih.gov The precise regiochemical outcome would depend on the specific electrophile and reaction conditions employed, navigating the combined directing effects of the three substituents.

Benzylic Oxidation: The two methyl groups on the phenyl ring are susceptible to oxidation at the benzylic position. mdpi.comnih.govorganic-chemistry.orgmasterorganicchemistry.com Strong oxidizing agents, such as hot potassium permanganate (KMnO4) or chromic acid, can oxidize benzylic carbons completely to carboxylic acids, provided a benzylic C-H bond is present. masterorganicchemistry.com Milder or more selective reagents can be used to achieve partial oxidation to the corresponding aldehydes or alcohols. masterorganicchemistry.comnih.gov This transformation provides a route to introduce new functional groups, such as carboxylic acids, which can then be used in further derivatization, for example, through amide bond formation.

Derivatization of Fluorinated Pyrrolidine Products

The entire 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine molecule can serve as a template for further derivatization, leading to a wide array of complex structures with potentially enhanced biological activities.

Amide Formation

The secondary amine of the pyrrolidine ring is a nucleophile that readily participates in amide bond formation with carboxylic acids. This is one of the most common and important derivatization strategies in drug discovery. The reaction typically requires the activation of the carboxylic acid component using a coupling reagent to facilitate the reaction. nih.govfishersci.co.uk A wide variety of coupling reagents have been developed, each with specific advantages regarding efficiency, suppression of side reactions like racemization, and compatibility with different functional groups. nih.govfishersci.co.ukpeptide.comcommonorganicchemistry.com

Common classes of coupling reagents include carbodiimides, aminium/uronium salts, and phosphonium salts. The choice of reagent, base, and solvent system is critical for achieving high yields and purity of the final amide product.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Forms an insoluble urea byproduct. |

| DIC | Diisopropylcarbodiimide | Forms a soluble urea byproduct. | |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, often used with HOBt or DMAP. nih.gov | |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient with low racemization, especially with HOBt. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very effective, particularly for sterically hindered couplings. | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for challenging couplings, including N-methyl amino acids. |

This table is representative and not exhaustive.

Decarboxylative Allylation

Decarboxylative cross-coupling reactions have emerged as powerful methods for C-C bond formation, utilizing readily available carboxylic acids as radical precursors. While direct decarboxylative allylation of the this compound is not straightforward, a derivative, such as an N-acetic acid analog, could potentially undergo this transformation.

In a typical photoredox-catalyzed scenario, the carboxylic acid derivative would be deprotonated to form a carboxylate. This carboxylate can then be oxidized by an excited-state photocatalyst via single-electron transfer (SET) to generate a carboxyl radical. This radical rapidly extrudes CO2 to form an α-amino radical, which can then be trapped by an appropriate allylating agent to form the C-C bond. acs.orgnih.govresearchgate.netacs.orgresearchgate.net This strategy represents a modern approach to functionalizing the pyrrolidine scaffold at the nitrogen atom, extending the carbon framework and introducing an alkene functionality for further chemical manipulation.

Hydrolysis and Ritter Reactions

Hydrolysis: Derivatives of this compound, such as amides or esters formed through the reactions described above, can be subjected to hydrolysis. Amide hydrolysis, typically requiring strong acidic or basic conditions, would revert the derivative back to the parent secondary amine and the corresponding carboxylic acid. This can be useful as a deprotection strategy or to interchange functional groups.

Ritter Reaction: The Ritter reaction is a classic method for forming N-alkyl amides from a nitrile and a source of a stable carbocation. nih.govwikipedia.orgorganic-chemistry.org For a molecule like this compound, the tertiary fluorine atom is adjacent to a stabilizing aryl group. Under strong acidic conditions, it is conceivable that the C-F bond could be protonated and cleaved, leading to the formation of a tertiary benzylic carbocation. This electrophilic intermediate could then be trapped by a nitrile solvent (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion during aqueous workup would yield an N-substituted amide derivative. wikipedia.orgorganic-chemistry.orgpearson.com This transformation would introduce a new amide functionality directly at the C-3 position of the pyrrolidine ring, displacing the fluorine atom. This pathway offers a unique method for the derivatization of the fluorinated carbon center.

Computational Chemistry Applications in Compound Design and Analysis

Molecular Modeling and Simulation of Fluorinated Pyrrolidines

The introduction of fluorine into organic molecules, particularly into heterocyclic systems like pyrrolidine (B122466), can dramatically alter their physicochemical and biological properties. nih.govresearchgate.net Molecular modeling and simulation are essential for understanding the conformational preferences and intermolecular interactions of these fluorinated compounds. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govresearchgate.net The stereoselective incorporation of fluorine can lead to significant changes in these conformational equilibria. researchgate.net

For the parent 3-fluoropyrrolidine (B48656), quantum-chemical calculations have shown a complex conformational landscape. researchgate.net In its neutral form, 3-fluoropyrrolidine can exist in multiple stable conformations with the C-F bond in either a pseudo-axial or pseudo-equatorial orientation. researchgate.net These conformers often have small energy differences, indicating extensive conformational diversity. nih.gov However, upon protonation to form the 3-fluoropyrrolidinium cation, the conformational equilibrium shifts dramatically to favor a single, highly preferred conformation where the fluorine and nitrogen atoms are cis to each other. nih.govresearchgate.net This preference is attributed to a strong attractive electrostatic interaction, akin to a hydrogen bond, between the positively charged amino group and the electronegative fluorine atom. researchgate.net

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these molecules in different environments, such as in solution. These simulations model the movement of atoms over time, providing insights into conformational flexibility and solvent effects that are critical for predicting a molecule's behavior in a real-world chemical or biological system. nih.gov

Table 1: Calculated Relative Energies of 3-Fluoropyrrolidine Conformers

| Conformer Description | Relative Gibbs Free Energy (ΔG⁰, kcal/mol) in Gas Phase | Relative Gibbs Free Energy (ΔG⁰, kcal/mol) in DMSO |

| cis-twist, axial N-H | 0.00 | 0.00 |

| trans-envelope, equatorial N-H | 0.30 | 0.43 |

| cis-envelope, axial N-H | 0.55 | 0.28 |

| trans-twist, equatorial N-H | 1.57 | Not a minimum |

| This table is illustrative, based on data for the parent 3-fluoropyrrolidine scaffold. The presence of the 3-(3,5-dimethylphenyl) group would introduce additional steric and electronic effects influencing these equilibria. Data adapted from quantum-chemical calculations. nih.gov |

Predicting Reactivity and Selectivity in Synthesis

Computational chemistry provides powerful tools for predicting the reactivity of molecules and the selectivity of chemical reactions. rsc.org For the synthesis of complex molecules like 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine, predicting the outcome of key steps is crucial for developing efficient synthetic routes. arxiv.org Methods like Density Functional Theory (DFT) can be used to model reaction pathways and determine the activation energies of competing transition states. mdpi.comnih.gov

The regioselectivity of reactions, such as nucleophilic aromatic substitution (SNAr), can be predicted by calculating the relative stabilities of reaction intermediates (like Meisenheimer complexes) or by analyzing the electrostatic potential map of the reactants. mdpi.comresearchgate.net In fluorinated compounds, the inductive effect of fluorine withdraws electron density, creating regions of diminished negative charge that can direct nucleophilic attack. mdpi.com

For stereoselective synthesis, computational models can help predict which diastereomer or enantiomer will be the major product. rsc.org By calculating the energies of the transition states leading to different stereoisomers, chemists can understand the factors that control stereoselectivity. This is particularly important for pyrrolidine derivatives, where the stereochemistry at multiple chiral centers dictates the molecule's three-dimensional shape and, consequently, its properties. nih.gov For example, in the synthesis of related 3-aryl-pyrrolidines, the configuration of the pyrrolidine ring was found to be crucial for biological activity. nih.gov

Rational Design of Derivatives for Specific Chemical Properties

Rational design involves modifying a lead compound to enhance desired properties while minimizing undesirable ones. Computational chemistry is central to this process, enabling the in silico design and evaluation of new derivatives before their synthesis. researchgate.netmdpi.com Starting with a core scaffold like this compound, derivatives can be designed by altering substituents on the aromatic ring or the pyrrolidine nitrogen.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in rational design. bohrium.com These models correlate structural features of molecules with their chemical or biological properties. By building a QSAR model from a series of known compounds, researchers can predict the properties of newly designed, unsynthesized molecules. bohrium.com

Molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other, is widely used in drug design to screen libraries of compounds against a biological target. researchgate.net For pyrrolidine derivatives, docking studies can guide the design of analogs with improved binding affinity and selectivity. researchgate.net For instance, in the design of novel androgen receptor antagonists based on a 3-aryl-pyrrolidine scaffold, computational modeling helped to understand how different substituents would interact with the receptor's binding pocket. nih.gov This approach allows for the targeted modification of the lead structure to achieve specific goals, such as improved lipophilicity, polarity, or binding affinity. researchgate.net

Advanced DFT Studies for Mechanistic Elucidation and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum-chemical method used for detailed investigations into the electronic structure, conformation, and reaction mechanisms of molecules. ijcce.ac.irrsc.org For fluorinated pyrrolidines, DFT studies provide deep insights that are often difficult to obtain through experimental methods alone. nih.gov

Mechanistic Elucidation: DFT calculations can map out the entire energy profile of a chemical reaction, identifying transition states and intermediates along the reaction coordinate. researchgate.netresearchgate.net This allows chemists to distinguish between different possible mechanisms and understand the factors controlling reaction rates and outcomes. For example, DFT has been used to study the mechanism of phosphine-catalyzed ring-opening reactions and Pd-catalyzed defluorinative arylations, providing clarity on the roles of catalysts and intermediates. rsc.orgresearchgate.net

Conformational Analysis: As mentioned previously, the conformation of the pyrrolidine ring is highly sensitive to substitution. nih.gov Advanced DFT calculations, often benchmarked against high-level methods like coupled cluster (CCSD), can accurately predict the relative stabilities of different conformers. nih.gov These studies have revealed the importance of subtle stereoelectronic effects, such as the gauche effect and intramolecular hydrogen bonding, in governing the conformational preferences of fluorinated pyrrolidines. nih.govnih.gov For instance, analysis of 3-fluoropyrrolidine showed that the most stable gas-phase conformer is stabilized by an intramolecular F∙∙∙H hydrogen bond. nih.gov The accuracy of these calculations allows for the reliable prediction of molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.org

Table 2: Comparison of Geometric Parameters for a Pyrrolidine Ring Conformer

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-F Bond Length | The length of the carbon-fluorine bond. | ~1.40 Å |

| C-N Bond Length | The length of a carbon-nitrogen bond in the ring. | ~1.47 Å |

| C-C Bond Length | The length of a carbon-carbon bond in the ring. | ~1.54 Å |

| C-N-C Bond Angle | The angle within the pyrrolidine ring at the nitrogen atom. | ~105-110° |